Etoricoxib-d5
Description
Properties
Molecular Formula |
C₁₈H₁₀D₅ClN₂O₂S |
|---|---|
Molecular Weight |
363.87 |
Synonyms |
5-Chloro-6’-methyl-3-[4-(methylsulfonyl)phenyl]-2,3’-bipyridine-d5; Algix-d5; Arcoxia-d5; Etobrix-d5; Etocox-d5; Etoxib-d5; Etropain-d5; Kingcox-d5; MK 0663-d5; MK 663-d5; Tauxib-d5; Torcoxia-d5; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Etoricoxib D5
Approaches to Deuterium (B1214612) Incorporation in Etoricoxib (B1671761) Synthesis
The introduction of deuterium into the Etoricoxib molecule is typically achieved through the synthesis of deuterated precursors, which are then assembled to form the final product. This precursor-based labeling strategy is generally preferred over direct H-D exchange on the final Etoricoxib molecule due to the potential for incomplete or non-specific labeling. The structure of Etoricoxib presents two primary sites for deuteration: the methyl group on the pyridine (B92270) ring and the methyl group of the sulfonyl moiety.
Regioselective Deuteration Techniques
Deuteration of the Pyridine Moiety: The synthesis of the deuterated bipyridine core of Etoricoxib-d5 necessitates the preparation of a 6'-(trideuteriomethyl)pyridine precursor. This can be achieved through various methods, including the use of deuterated starting materials or catalytic H-D exchange reactions. For instance, a deuterated analogue of 6-methylpyridine-3-carboxylic acid methyl ester can be employed in subsequent coupling reactions. Catalytic H-D exchange on pyridine derivatives using catalysts like heterometallic Mg–Ni–Mg polyhydride complexes with D2 gas has been shown to be effective for ortho C(sp2)–H bond deuteration. researchgate.net
Deuteration of the Phenylsulfonyl Moiety: The introduction of two deuterium atoms onto the methyl group of the 4-(methylsulfonyl)phenyl fragment is another key step. This is typically accomplished by synthesizing a deuterated version of a precursor such as 4-(methylsulfonyl)phenylacetic acid or 4-(methylsulfonyl)phenylboronic acid. The synthesis of α-deutero-α,α-difluoromethyl sulfones has been demonstrated through the deuteration of a difluorocarbanion generated from highly α-fluorinated gem-diols, a strategy that could be adapted for preparing deuterated methyl sulfones. googleapis.com
Precursor-Based Labeling Strategies
The most common approach for synthesizing Etoricoxib involves a Suzuki-Miyaura cross-coupling reaction. In the context of this compound, this would involve the coupling of a deuterated pyridine-containing fragment with a deuterated phenylsulfonyl-containing fragment.
A plausible synthetic route would involve:
Synthesis of a deuterated 2,3'-bipyridine (B14897) precursor: This could be achieved by coupling a deuterated 6-methyl-d3-pyridine derivative with a suitable chloro- or bromo-substituted pyridine. For example, a Suzuki coupling between a boronic acid derivative of one pyridine ring and a halide of the other.
Synthesis of a deuterated 4-(methylsulfonyl)phenylboronic acid: This precursor would carry the two deuterium atoms on the methylsulfonyl group. The synthesis could start from a deuterated methylating agent to introduce the -SO2CD2H or -SO2CD3 group.
Final Suzuki-Miyaura Coupling: The deuterated bipyridine precursor would then be coupled with the deuterated phenylboronic acid to yield this compound. The Suzuki coupling is a well-established method for the synthesis of Etoricoxib and its analogues, typically employing a palladium catalyst. medchemexpress.comnih.govlibretexts.org
Evaluation of Isotopic Purity and Enrichment
The isotopic purity and the degree of deuterium enrichment are critical parameters for a stable isotope-labeled internal standard. These are typically determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic enrichment. By analyzing the mass-to-charge ratio (m/z) of the molecular ion peak and its isotopologues, the percentage of molecules containing the desired number of deuterium atoms can be accurately calculated. For Etoricoxib-d4, the quantitative MRM transition ions were m/z 363.10 > 282.10, compared to m/z 359.15 > 279.10 for the unlabeled Etoricoxib. nih.gov A general method for determining isotopic enrichment by MS involves correcting for measurement errors and comparing the measured isotope distribution with calculated theoretical distributions for different enrichment levels. nih.gov
NMR Spectroscopy: Both ¹H NMR and ²H NMR can be used to confirm the positions of deuterium labeling and to quantify the isotopic purity. In ¹H NMR, the disappearance or reduction in the intensity of signals corresponding to the deuterated positions provides evidence of successful labeling. ²H NMR directly detects the deuterium nuclei, providing a clear spectrum of the deuterated sites. A combined ¹H NMR + ²H NMR method has been proposed as an accurate way to determine the isotopic abundance of deuterated compounds.
| Analytical Method | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement, determination of isotopic distribution and enrichment. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern, confirmation of labeled positions. |
| ¹H NMR Spectroscopy | Confirmation of deuteration by signal reduction/disappearance. |
| ²H NMR Spectroscopy | Direct detection and quantification of deuterium at specific sites. |
| Liquid Chromatography (LC) | Separation from unlabeled compound and other impurities. |
Methodological Advancements in this compound Synthesis
Research in the synthesis of deuterated compounds is continually focused on improving efficiency, yield, and selectivity.
Optimization of Reaction Conditions
Suzuki-Miyaura Coupling: The efficiency of the key Suzuki-Miyaura coupling step is highly dependent on the choice of catalyst, ligand, base, and solvent. For the synthesis of biaryl compounds like Etoricoxib, palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are often employed to improve reaction rates and yields. The choice of base and solvent system (e.g., aqueous potassium carbonate in a mixture of organic solvents) is also crucial for achieving high yields, especially when dealing with potentially less reactive deuterated substrates. researchgate.net Optimization of these parameters is essential to maximize the incorporation of the expensive deuterated precursors into the final product.
| Parameter | Optimization Goal |
| Catalyst | High turnover number and stability to minimize catalyst loading. |
| Ligand | Electron-rich and sterically hindered to promote oxidative addition and reductive elimination. |
| Base | Effective in promoting transmetalation without causing side reactions. |
| Solvent | Appropriate polarity and azeotropic properties for efficient reaction and work-up. |
| Temperature | Low enough to prevent side reactions but high enough for efficient conversion. |
Yield Enhancement and Process Efficiency
Convergent Synthesis: A convergent approach, where the deuterated pyridine and phenylsulfonyl fragments are synthesized separately and then coupled in the final step, is generally more efficient than a linear synthesis.
Minimizing Isotopic Scrambling: Reaction conditions must be carefully controlled to prevent any back-exchange of deuterium atoms with protons from the solvent or reagents.
Efficient Purification: The development of robust purification methods, such as preparative HPLC, is necessary to isolate the final product with high chemical and isotopic purity. A stress degradation study of Etoricoxib identified a major N-oxide impurity, highlighting the importance of understanding potential side reactions during synthesis and purification. researchgate.net
Advanced Analytical Characterization and Quantification of Etoricoxib D5
Mass Spectrometry-Based Analytical Platforms
Mass spectrometry (MS) stands as the cornerstone for the analysis of Etoricoxib-d5, primarily due to its high sensitivity and specificity. nih.gov When coupled with chromatographic separation techniques, MS allows for the precise measurement of this compound, even at low concentrations, distinguishing it from the unlabeled analyte and endogenous matrix components. Various MS-based platforms are employed, each offering distinct advantages for the analysis of this deuterated compound.
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
While tandem mass spectrometry (MS/MS) is the workhorse for quantification, high-resolution mass spectrometry (HRMS) plays a vital role in the structural confirmation of compounds. HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, typically with sub-ppm mass accuracy. This level of precision allows for the determination of the elemental composition of a molecule and its fragments.
For this compound, HRMS would be instrumental in confirming its successful synthesis and isotopic purity. By comparing the high-resolution mass spectrum of the synthesized this compound with the theoretical exact mass, the incorporation of five deuterium (B1214612) atoms can be verified. Furthermore, HRMS can be used to identify and characterize any potential impurities or degradation products. Studies on the degradation of Etoricoxib (B1671761) have utilized UPLC-MS/MS to identify degradation products, a task that would be further enhanced by the capabilities of HRMS. Similarly, the structural elucidation of Etoricoxib's photolysis products has been accomplished using techniques including HPLC-MS/MS and NMR, highlighting the importance of mass spectrometry in structural analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications (if applicable to specific derivatized forms)
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but it is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like Etoricoxib. To make such compounds amenable to GC-MS analysis, a chemical derivatization step is typically required to increase their volatility and thermal stability.
Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. researchgate.net While there are no specific reports on the GC-MS analysis of derivatized this compound, it is theoretically possible. A derivatization protocol would need to be developed and optimized for Etoricoxib. If a suitable derivatization method were established, GC-MS could potentially offer high chromatographic resolution. However, given the success and simplicity of LC-MS/MS methods for Etoricoxib analysis, the development of a GC-MS method would likely be more complex and offer few, if any, advantages for routine quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for verifying the isotopic labeling of deuterated compounds like this compound. While specific research detailing the NMR analysis of this compound is not widely available in public literature, the principles of NMR are fundamental to confirming its structure.
In the synthesis of this compound, deuterium atoms replace hydrogen atoms at specific positions in the molecule. ¹H NMR (Proton NMR) and ²H NMR (Deuterium NMR) would be employed to confirm this substitution.
¹H NMR: In a ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium would be absent or significantly reduced in intensity. This provides direct evidence of successful deuteration.
²H NMR: A ²H NMR spectrum would show signals at the chemical shifts corresponding to the positions of the deuterium atoms, confirming their presence in the molecule.
¹³C NMR: Carbon-13 NMR spectra can also be used for verification. The coupling patterns between carbon and deuterium (C-D) are different from those between carbon and hydrogen (C-H), which would be reflected in the ¹³C NMR spectrum.
The molecular formula of this compound is C₁₈H₁₀D₅ClN₂O₂S, and its molecular weight is 363.87. pharmaffiliates.com This contrasts with the non-deuterated Etoricoxib, which has a molecular formula of C₁₈H₁₅ClN₂O₂S and a molecular weight of 358.84. pharmaffiliates.com These differences are the basis for the analytical techniques discussed.
Validation of Analytical Methods Employing this compound as an Internal Standard
This compound is frequently used as an internal standard (IS) in the quantitative analysis of etoricoxib in biological matrices. Its utility lies in its similar chemical and physical properties to the analyte (etoricoxib), while having a different mass-to-charge ratio (m/z) that allows it to be distinguished by mass spectrometry. The validation of these analytical methods is crucial to ensure their reliability and is performed according to stringent guidelines.
Assessment of Linearity and Calibration Curve Robustness
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. When using this compound as an internal standard, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Detailed findings from various studies have established the linearity of methods for quantifying etoricoxib using this compound. The robustness of the calibration curve is typically demonstrated by a high coefficient of determination (r²).
| Analyte | Internal Standard | Matrix | Concentration Range | Coefficient of Determination (r²) |
| Etoricoxib | This compound | Human Plasma | 1.0–1000.0 ng/mL | >0.99 |
| Etoricoxib | This compound | Rat Plasma | 2–2000 ng/mL | >0.995 |
| Etoricoxib | This compound | Human Plasma and Urine | 5–2000 ng/mL | >0.99 |
Precision, Accuracy, and Reproducibility Studies
Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the test results to the true value. Reproducibility assesses the precision between different laboratories. These parameters are evaluated at multiple concentration levels, including the lower limit of quantitation (LLOQ), low, medium, and high-quality control (QC) samples.
| Parameter | Concentration Level | Acceptance Criteria (%RSD for precision, %Accuracy) |
| Intra-day Precision | LLOQ, Low, Medium, High QC | ≤15% (≤20% for LLOQ) |
| Inter-day Precision | LLOQ, Low, Medium, High QC | ≤15% (≤20% for LLOQ) |
| Intra-day Accuracy | LLOQ, Low, Medium, High QC | 85-115% (80-120% for LLOQ) |
| Inter-day Accuracy | LLOQ, Low, Medium, High QC | 85-115% (80-120% for LLOQ) |
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determinations
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
| Analyte | Internal Standard | Matrix | LOD | LOQ |
| Etoricoxib | This compound | Human Plasma | 0.3 ng/mL | 1.0 ng/mL |
| Etoricoxib | This compound | Rat Plasma | 0.5 ng/mL | 2.0 ng/mL |
| Etoricoxib | This compound | Human Plasma and Urine | 1.5 ng/mL | 5.0 ng/mL |
Recovery and Selectivity Evaluations
Recovery is the efficiency of an analytical process, expressed as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample.
Recovery: The extraction recovery of etoricoxib from biological matrices is typically evaluated at low, medium, and high concentrations. Using this compound as an internal standard helps to compensate for variability in the extraction process. Recoveries are generally expected to be consistent and reproducible across the concentration range.
Selectivity: Selectivity is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of etoricoxib and this compound. The absence of significant peaks in the blank samples demonstrates the selectivity of the method.
Application of International Council for Harmonisation (ICH) Guidelines in Method Validation
The International Council for Harmonisation (ICH) provides a set of guidelines for the validation of analytical procedures. These guidelines are widely adopted in the pharmaceutical industry to ensure the quality and reliability of analytical data. The validation of methods using this compound as an internal standard typically follows the ICH Q2(R1) guideline, which outlines the validation parameters that need to be investigated.
These parameters include:
Specificity
Linearity
Range
Accuracy
Precision (repeatability, intermediate precision)
Detection Limit
Quantitation Limit
Robustness
Adherence to ICH guidelines ensures that the analytical method is suitable for its intended purpose, providing reliable data for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
Applications of Etoricoxib D5 in Preclinical and in Vitro Research
Pharmacokinetic Investigations in Animal Models
In preclinical pharmacokinetic studies, animal models are utilized to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME). These studies are essential for predicting the drug's behavior in humans.
The preclinical profile of etoricoxib (B1671761) has been evaluated in various animal models, including rats and squirrel monkeys, to assess its efficacy and gastrointestinal safety. researchgate.net The analysis of etoricoxib concentrations in these studies to determine parameters like half-life and bioavailability would necessitate the use of a reliable internal standard, a role for which Etoricoxib-d5 is well-suited.
Etoricoxib is primarily metabolized by cytochrome P450 (CYP) enzymes in the liver. Understanding the potential for drug-drug interactions is a critical component of preclinical safety assessment. Studies investigating the induction or inhibition of these enzymes by co-administered drugs require precise measurement of etoricoxib levels. The use of this compound as an internal standard ensures that the measured changes in etoricoxib concentration are due to the interacting drug and not analytical variability.
For example, the development of novel deuterated analogs of drugs like clopidogrel (B1663587) has shown that deuterium (B1214612) substitution can alter metabolic pathways, leading to a more favorable metabolite profile. nih.gov Similar investigations for deuterated etoricoxib would involve in vitro and in vivo models where this compound would be an essential bioanalytical tool.
The core function of this compound in preclinical research is to provide bioanalytical support. In pharmacokinetic studies, numerous plasma, urine, and tissue samples are collected over time and require analysis. This compound is added to these samples during processing to serve as an internal standard in analytical methods like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This allows for the correction of any sample loss during extraction and accounts for variations in instrument response, leading to highly accurate and precise quantification of etoricoxib.
A company developing a d3-etoricoxib compound, TRM-362, highlighted its differentiated pharmacokinetic profile in preclinical studies. firstwordpharma.comtremeau.com The generation of this comparative pharmacokinetic data would have been dependent on a robust bioanalytical method using a suitable internal standard.
In Vitro Metabolic Pathway Elucidation
In vitro studies using liver microsomes, hepatocytes, and recombinant enzymes are fundamental for understanding a drug's metabolic fate. These studies help identify the enzymes responsible for metabolism and the chemical structures of the resulting metabolites.
The use of stable isotope-labeled compounds like this compound is invaluable for metabolite identification. When this compound is incubated in an in vitro metabolic system, the resulting metabolites will retain the deuterium label. This "isotopic signature" allows researchers to easily distinguish drug-related metabolites from endogenous components in the complex biological matrix using mass spectrometry. The mass shift of 5 Daltons (or a fragment thereof) provides a clear marker for identifying the metabolic products of etoricoxib.
While specific studies detailing the use of this compound for this purpose are not prevalent in public literature, the principle is a standard technique in drug metabolism research. Research on deuterated analogs of other drugs has demonstrated that this approach can significantly enhance the identification of pharmacologically desired metabolites. nih.gov
Beyond identification, this compound can be used to quantify the rate of formation and subsequent breakdown of etoricoxib's metabolites. By using this compound as the substrate in an in vitro system, the formation of deuterated metabolites can be precisely measured over time. This information is crucial for understanding the kinetics of different metabolic pathways and for predicting the potential for the accumulation of certain metabolites in vivo.
The table below summarizes the key applications of this compound in preclinical and in vitro research, primarily as an internal standard for the analysis of the parent compound, etoricoxib.
| Application Area | Specific Use of this compound | Research Findings Supported by this Application |
| Pharmacokinetic Investigations | Internal Standard for LC-MS/MS | Accurate determination of etoricoxib's ADME properties in animal models. |
| Drug-Drug Interaction Studies | Internal Standard for quantifying etoricoxib | Assessment of the impact of co-administered drugs on etoricoxib's metabolism. |
| Bioanalytical Support | Internal Standard for sample analysis | Ensures precision and accuracy in preclinical pharmacokinetic data. |
| Metabolite Identification | Labeled substrate for in vitro metabolism | Facilitates the detection and structural elucidation of etoricoxib metabolites. |
| Metabolite Turnover Quantification | Labeled substrate for kinetic studies | Enables the measurement of the rates of formation and clearance of metabolites. |
Enzyme Kinetics and Cytochrome P450 (CYP) Isoenzyme Contributions
While specific enzyme kinetic studies detailing the K_m and V_max of this compound are not extensively published, its utility in this area is primarily as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of etoricoxib in biological matrices during pharmacokinetic and metabolism studies. kcasbio.comscispace.com The use of a deuterated standard like Etoricoxib-d4 (a similar deuterated variant) is considered best practice in LC-MS/MS bioanalysis as it co-elutes with the non-labeled drug, correcting for variations in sample processing and matrix effects, thus ensuring high precision and accuracy. kcasbio.comnih.govnih.gov
The data below, extrapolated from studies on etoricoxib, illustrates the relative contributions of different CYP isoenzymes to its metabolism, a process that can be precisely studied using this compound.
Table 1: Contribution of CYP Isoenzymes to Etoricoxib Metabolism
| CYP Isoenzyme | Relative Contribution |
|---|---|
| CYP3A4 | Major |
| CYP2C9 | Minor |
| CYP2D6 | Minor |
| CYP1A2 | Minor |
This table is based on general findings for etoricoxib metabolism and represents the framework for studies where this compound would be a critical analytical tool.
Mechanistic Studies in Biological Systems
The strategic placement of deuterium atoms in a drug molecule, as in this compound, can alter its metabolic profile, a phenomenon known as the kinetic isotope effect. This makes deuterated compounds valuable for mechanistic studies. For instance, a deuterated form of etoricoxib, d3-etoricoxib (TRM-362), is being developed as a novel non-opioid treatment for acute pain. firstwordpharma.comtremeau.com In a nonclinical study, this deuterated compound demonstrated a significantly different pharmacokinetic profile, including a 50% higher maximum plasma concentration (Cmax) compared to an equivalent dose of non-deuterated etoricoxib. firstwordpharma.com
This alteration in pharmacokinetics highlights a key mechanistic application of this compound: investigating how changes in metabolism can affect a drug's efficacy and safety profile. By comparing the metabolic fate and pharmacological activity of etoricoxib and this compound in various in vitro and preclinical models, researchers can gain insights into:
Metabolic Stability: The deuterium-carbon bond is stronger than the hydrogen-carbon bond, which can slow down the rate of metabolic reactions that involve the cleavage of this bond. This can lead to a longer half-life and altered drug exposure.
Metabolite Profiling: Using this compound helps in distinguishing drug-related metabolites from endogenous compounds in complex biological matrices, aiding in the identification of novel metabolic pathways.
Mechanism of Action: While etoricoxib's primary mechanism is the selective inhibition of COX-2, understanding how its metabolism influences its interaction with the target enzyme and other biological molecules is crucial. patsnap.comresearchgate.net Studies with this compound can help to dissect these complex interactions.
The following table summarizes the key mechanistic applications of this compound in preclinical research.
Table 2: Mechanistic Applications of this compound
| Research Area | Application of this compound | Research Goal |
|---|---|---|
| Pharmacokinetics | Tracer/Internal Standard | To accurately quantify etoricoxib levels and study its absorption, distribution, metabolism, and excretion (ADME) profile. |
| Drug Metabolism | Mechanistic Probe | To investigate the kinetic isotope effect and understand how deuteration alters metabolic pathways and rates. |
Deuterium Isotope Effects and Their Implications in Research
Principles of Kinetic Isotope Effects (KIE)
The Kinetic Isotope Effect (KIE) describes the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org The effect is most pronounced when replacing hydrogen (¹H, or protium) with deuterium (B1214612) (²H, or D) because deuterium has double the mass of protium, the largest mass ratio of any stable isotope pair. libretexts.org This significant mass difference is the origin of the deuterium KIE.
The core of this principle lies in the zero-point vibrational energy of chemical bonds. A chemical bond is not static; it vibrates at a specific frequency. According to quantum mechanics, even at absolute zero, a bond retains a minimum amount of vibrational energy, known as the zero-point energy. youtube.com Because of its greater mass, a carbon-deuterium (C-D) bond vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond. acs.org This results in the C-D bond having a lower zero-point energy and, consequently, a higher activation energy is required to break it compared to a C-H bond. libretexts.orgyoutube.com
Therefore, if the cleavage of a C-H bond is the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow the reaction down. nih.gov This is known as a primary KIE and is typically expressed as the ratio of the rate constants (kH/kD). For reactions involving C-H bond cleavage, kH/kD values can range from 1 to 8. libretexts.orgyoutube.com
| Property | Protium (¹H) | Deuterium (²H) | Reference |
|---|---|---|---|
| Atomic Mass (u) | ~1.008 | ~2.014 | acs.org |
| Relative Mass Increase | - | ~100% | libretexts.org |
| Zero-Point Energy (C-X bond) | Higher | Lower | libretexts.orgyoutube.com |
| Bond Dissociation Energy (C-X bond) | Lower | Higher | libretexts.orgnih.gov |
Influence of Deuteration on Enzymatic Biotransformations
The principles of KIE have significant implications for how drugs are processed in the body. The metabolism of many drugs is carried out by enzymes, particularly the cytochrome P450 (P450 or CYP) family of enzymes, which often catalyze oxidative reactions involving the cleavage of C-H bonds. nih.gov Etoricoxib (B1671761), for instance, is extensively metabolized, primarily through the oxidation of its 6'-methyl group, a reaction catalyzed mainly by the CYP3A4 isoenzyme. nih.govmdpi.comgabi-journal.netopenaccessjournals.com
Research on various compounds has demonstrated this effect. For example, in studies with the drug enzalutamide (B1683756), deuteration of the N-methyl group led to a significant reduction in the rate of metabolism in human liver microsomes, showcasing the practical application of KIE in modulating enzymatic reactions. nih.gov The development of deuterotetrabenazine was a successful application of this principle, where deuteration slowed the metabolism of methoxy (B1213986) groups, improving the exposure to active metabolites. nih.gov For a compound like Etoricoxib-d5, where deuterium atoms are placed on the metabolically susceptible methyl group, a similar attenuation of oxidative metabolism would be expected.
Implications of Deuterium Labeling for Understanding Metabolic Stability
The strategic use of deuterium labeling, leveraging the KIE, is a powerful tool for enhancing the metabolic stability of drug candidates. nih.gov By replacing hydrogen with deuterium at "metabolic soft spots"—positions on a molecule that are most susceptible to enzymatic breakdown—researchers can slow down a drug's metabolism. nih.govsnmjournals.org This can lead to an improved pharmacokinetic profile, such as a longer half-life and increased systemic exposure, which may allow for lower or less frequent dosing. acs.orgyoutube.com
The following table presents research findings on the metabolism of enzalutamide (ENT) and its deuterated analog (d3-ENT) in human liver microsomes (HLM), illustrating the impact of deuteration on metabolic parameters.
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| Enzalutamide (ENT) | Vmax (pmol/min/mg protein) | 32.8 | nih.gov |
| Km (μM) | 36.7 | ||
| d3-Enzalutamide (d3-ENT) | Vmax (pmol/min/mg protein) | 6.51 | nih.gov |
| Km (μM) | 12.6 |
The data clearly show a significantly lower maximal reaction velocity (Vmax) for the deuterated compound, confirming that the C-D bond is harder to break and that this cleavage is a rate-limiting step in its metabolism. nih.gov
Beyond improving metabolic properties, a crucial application of deuterated compounds like this compound is their use as internal standards in bioanalytical methods, especially those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgekb.eg In these studies, a known quantity of the deuterated analog is added to a biological sample (e.g., plasma). Because the deuterated standard is chemically identical to the non-labeled drug, it behaves similarly during sample extraction and chromatographic separation. nih.gov However, due to its higher mass, it is distinguishable by the mass spectrometer. This allows for highly accurate quantification of the drug in the sample, correcting for any loss that may occur during sample processing. researchgate.net
The table below shows the mass-to-charge ratio (m/z) transitions used to quantify Etoricoxib and its deuterated internal standard in a bioequivalence study, highlighting its role in precise analytical measurement.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Etoricoxib | 359.15 | 279.10 | nih.gov |
| Etoricoxib-d4 (Internal Standard) | 363.10 | 282.10 | nih.gov |
Quality Control and Reference Standard Development for Etoricoxib D5
Role of Etoricoxib-d5 as a Certified Reference Material
This compound is the labeled analog of Etoricoxib (B1671761), a selective COX-2 inhibitor. pharmaffiliates.com As a certified reference material (CRM), this compound provides a high-purity standard against which analytical measurements can be benchmarked. The primary role of a stable isotope-labeled standard like this compound is to function as an ideal internal standard in quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS/MS) methods. acanthusresearch.comresearchgate.net
The use of SIL internal standards is a cornerstone of accurate quantitation in complex matrices such as plasma, blood, or urine. acanthusresearch.comchromatographyonline.com When a known quantity of this compound is added to a sample containing the unlabeled analyte (Etoricoxib), it follows the same path through sample extraction, cleanup, and chromatographic separation. amerigoscientific.com Because this compound is chemically almost identical to Etoricoxib but has a higher molecular weight due to the deuterium (B1214612) atoms, it can be distinguished by a mass spectrometer. acanthusresearch.comscbt.com This co-analysis allows for the correction of variations in sample preparation, extraction efficiency, and instrumental performance, including matrix effects and ion suppression, which are major concerns in LC-MS/MS bio-analysis. researchgate.netamerigoscientific.comresearchgate.net The use of SIL analogs has been widely shown to improve the accuracy, precision, and reproducibility of analytical data compared to using structurally related but different compounds as internal standards. acanthusresearch.comwaters.com
Key applications of this compound as a reference material include:
Quantitative Bioanalysis: Enabling precise measurement of Etoricoxib concentrations in biological fluids during pharmacokinetic and bioequivalence studies. alfa-chemistry.commusechem.comnih.gov
Method Validation: Serving as a benchmark for validating the accuracy and precision of new analytical methods for Etoricoxib. alfa-chemistry.com
Impurity Quantification: Aiding in the accurate quantification of related substances and degradation products. researchgate.net
Impurity Profiling and Degradation Product Analysis using Labeled Standards
Impurity profiling is a critical component of pharmaceutical quality control, involving the identification and quantification of all potential impurities in a drug substance. pharmaffiliates.como2hdiscovery.co These impurities can arise during synthesis (process-related impurities) or during storage (degradation products). researchgate.net Regulatory bodies like the International Council on Harmonisation (ICH) mandate strict control over these impurities.
The use of labeled standards such as this compound is invaluable for the accurate analysis of these impurities and degradation products. researchgate.net In chromatographic methods, while impurities may have different retention times than the parent drug, a labeled internal standard like this compound co-elutes with the unlabeled Etoricoxib, providing a stable reference point for quantification. waters.com This is crucial for accurately determining the levels of impurities relative to the active pharmaceutical ingredient (API).
Forced degradation studies are conducted to identify likely degradation products that may form under various stress conditions. researchgate.netresearchgate.net By subjecting Etoricoxib to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, potential degradants are generated. researchgate.nete-journals.in An analytical method developed for impurity profiling must be able to separate these degradation products from the main drug peak and from each other. researchgate.net this compound can be used in these studies to ensure that the analytical variability does not compromise the quantification of the newly formed degradants.
A number of process-related impurities and degradation products for Etoricoxib have been identified. A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for their separation and quantification. researchgate.nete-journals.in
| Impurity Name/Identifier | Chemical Name | Molecular Formula | Molecular Weight (g/mol) | Type |
|---|---|---|---|---|
| Etoricoxib Impurity D (Etoricoxib Ketosulfone) | 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one | C15H15NO3S | 289.36 | Process-Related o2hdiscovery.co |
| Etoricoxib Related Compound C | 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate | C7H14ClF6N2P | 306.62 | Process-Related e-journals.in |
| Impurity-A | 5-Chloro-3-(4-(methylthio)phenyl)-2,3'-bipyridine | C18H15ClN2S | 326.84 | Process-Related/Degradant pharmaffiliates.com |
| Impurity-B (Etoricoxib N-Oxide) | 5-chloro-6'-methyl-1'-oxido-3-(4-(methylsulfonyl)phenyl)-2,3'-bipyridin-1'-ium | C18H15ClN2O3S | 390.84 | Degradant (Oxidative) researchgate.net |
| 5,14-Dehydro Etoricoxib | 6-Chloro-2-(6-methyl-3-pyridinyl)-3-[4-(methylsulfonyl)phenyl]-1,8-naphthyridine | C21H16ClN3O2S | 409.89 | Process-Related pharmaffiliates.com |
Stability Studies of this compound as an Analytical Standard
The stability of an analytical standard is paramount to its reliability. ekb.eg A reference standard must maintain its purity and concentration over its intended shelf life to ensure the accuracy of the analytical results it is used to generate. sigmaaldrich.com Therefore, this compound, when used as a CRM, must undergo rigorous stability testing under various environmental conditions. ich.org These studies are designed to establish a re-test period and recommend appropriate storage conditions. ich.org
Forced degradation, or stress testing, is an integral part of stability studies. ich.org It helps to identify the intrinsic stability of the molecule and the potential degradation pathways. ich.org Stress testing for Etoricoxib has been performed according to ICH guidelines, and the findings are applicable to its deuterated analog, as the core chemical structure is the same. researchgate.netresearchgate.net These studies expose the drug substance to conditions more severe than accelerated stability testing. researchgate.net
Research findings from forced degradation studies on Etoricoxib reveal its stability profile:
Acid Hydrolysis: Etoricoxib is generally stable under acidic conditions (e.g., 1N HCl). researchgate.net
Base Hydrolysis: Significant degradation is observed under basic conditions (e.g., 1N NaOH), indicating susceptibility to alkaline environments. researchgate.net
Oxidative Stress: The compound shows significant degradation when exposed to oxidative conditions (e.g., hydrogen peroxide), leading to the formation of impurities like Etoricoxib N-Oxide. researchgate.nete-journals.in
Thermal Degradation: The drug is found to be relatively stable when subjected to heat (e.g., 105°C). researchgate.net
Photostability: Etoricoxib is generally stable when exposed to light (e.g., UV at 254 nm). researchgate.net
These studies are crucial for developing stability-indicating analytical methods that can resolve the parent drug from all potential degradation products. ich.org
| Stress Condition | Typical Reagent/Condition | Observation | Reference |
|---|---|---|---|
| Acidic Hydrolysis | 1N HCl | Stable, no significant degradation | researchgate.net |
| Basic Hydrolysis | 1N NaOH | Significant degradation observed | researchgate.net |
| Oxidation | 3-50% H₂O₂ | Significant degradation observed | researchgate.nete-journals.in |
| Thermal | Heat at 105°C | Stable, no significant degradation | researchgate.net |
| Photolytic | UV light (254 nm) | Stable, no significant degradation | researchgate.net |
Beyond stress testing, formal stability studies for an analytical standard like this compound follow established protocols, such as those outlined by the ICH. ich.org These protocols define the storage conditions and testing frequencies for long-term and accelerated studies. humiditycontrol.com
Long-term Stability Studies: These studies are conducted under recommended storage conditions to establish the shelf life of the reference standard. humiditycontrol.combiopharminternational.com The testing is typically performed for a minimum of 12 months, with samples analyzed at specified intervals (e.g., every 3 months for the first year, every 6 months for the second, and annually thereafter). ich.org For a standard stored in a refrigerator, the long-term condition would be 5°C ± 3°C. nih.gov
Accelerated Stability Studies: These studies involve storing the standard at elevated stress conditions of temperature and humidity to speed up the rate of chemical degradation. biopharminternational.comcptclabs.com Data from these studies, typically lasting up to 6 months, are used to predict the shelf life under long-term conditions and to evaluate the impact of short-term excursions outside the labeled storage conditions, such as during shipping. ich.orghumiditycontrol.com For example, a successful 6-month study at 40°C/75% RH can support a 24-month shelf life. humiditycontrol.com
The purpose is to establish a re-test period, which defines the time frame during which the reference standard is expected to remain within its specification and can be used without re-testing its quality. ich.org
| Study Type | Storage Condition | Minimum Time Period |
|---|---|---|
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Note: These are general conditions; specific conditions depend on the drug substance and its intended storage (e.g., refrigerated, frozen). ich.org
Future Directions and Emerging Research Avenues for Deuterated Etoricoxib Analogs
Development of Novel Deuteration Methodologies
The synthesis of specifically labeled isotopic compounds like Etoricoxib-d5 is a complex and often costly process. While traditional methods may involve the use of deuterated starting materials, modern research is increasingly focused on developing more efficient and selective late-stage deuteration techniques. These novel methodologies, such as ionic liquid-catalyzed H/D exchange and electrocatalytic deuteration, offer the potential for more cost-effective and environmentally friendly synthesis of deuterated pharmaceuticals. google.compatsnap.com These methods could allow for the selective incorporation of deuterium (B1214612) at various positions within the Etoricoxib (B1671761) molecule, enabling more detailed mechanistic studies.
Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)
The use of stable isotope-labeled internal standards is fundamental to the quantitative accuracy of omics studies. In metabolomics and proteomics, where complex biological matrices are analyzed, deuterated standards like this compound are invaluable for correcting variations in sample preparation and instrument response. nih.gov Future research will likely see the expanded use of deuterated Etoricoxib analogs to not only quantify the parent drug but also to trace its metabolic pathways and identify its protein interactions with greater precision. This integration can provide a more comprehensive understanding of the drug's mechanism of action and its effects on biological systems. The use of stable isotope labeling in conjunction with high-resolution mass spectrometry is a powerful approach for identifying and quantifying drug metabolites and their impact on the proteome. portico.org
Expanded Applications in Mechanistic Pharmacology Research
Isotopic labeling is a powerful tool for elucidating reaction mechanisms in chemistry and biology. scbt.com Deuterated analogs of Etoricoxib can be employed to investigate the kinetic isotope effect (KIE), providing insights into the rate-limiting steps of its metabolism by cytochrome P450 enzymes. nih.govscribd.com Understanding the KIE can inform the design of new drug candidates with potentially improved pharmacokinetic profiles. For instance, a deuterated version of Etoricoxib, d3-etoricoxib (TRM-362), has been developed with the aim of altering its pharmacokinetic properties. nih.gov Furthermore, the use of isotopically labeled compounds is crucial in mechanistic toxicity studies to understand how drugs are metabolized and whether this leads to the formation of reactive, potentially toxic species. google.com
Standardization and Regulatory Harmonization for Isotopic Reference Materials
The reliability and reproducibility of scientific data heavily depend on the quality and characterization of reference materials. For isotopically labeled compounds like this compound, this includes ensuring high isotopic and chemical purity. International bodies and national metrology institutes, such as the National Institute of Standards and Technology (NIST), are continuously working to develop and certify high-precision isotopic reference materials. There is a growing need for clear guidelines and harmonization of standards for the production, characterization, and use of these materials to ensure consistency and comparability of data across different laboratories and studies. Regulatory agencies also play a crucial role in establishing guidelines for the use of deuterated compounds in clinical and non-clinical studies, which will be vital for the future development of deuterated drugs.
Q & A
Q. How can researchers optimize the synthesis protocol for Etoricoxib-d5 to ensure isotopic purity?
Answer: Synthesis of deuterated compounds like this compound requires rigorous control of reaction conditions (e.g., solvent selection, temperature, and catalyst efficiency) to minimize isotopic dilution. Researchers should employ nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to validate isotopic incorporation and purity. For reproducibility, document reaction parameters (e.g., deuterium source, reaction time) in the "Experimental" section, adhering to guidelines for detailed methodology reporting .
Q. What analytical methods are most reliable for quantifying this compound in biological matrices?
Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is preferred for specificity and sensitivity. Researchers must validate methods per FDA/EMA guidelines, including matrix effects, recovery rates, and stability under storage conditions. Cross-validate results with orthogonal techniques like HPLC-UV to address potential interferences .
Q. How should researchers address stability challenges of this compound in long-term pharmacokinetic studies?
Answer: Conduct accelerated stability studies under varying pH, temperature, and light exposure. Use Arrhenius modeling to predict degradation kinetics. Store samples at -80°C in amber vials with desiccants, and include stability-indicating assays (e.g., forced degradation via oxidation/hydrolysis) in protocols .
Advanced Research Questions
Q. How can isotopic effects of this compound influence metabolic pathway analysis in comparative pharmacokinetic studies?
Answer: Deuterium isotope effects (DIEs) may alter CYP450-mediated metabolism, potentially reducing clearance rates. Design studies to compare deuterated vs. non-deuterated analogs in vitro (e.g., hepatic microsomes) and in vivo. Use kinetic isotope effect (KIE) calculations to quantify changes in reaction rates. Address contradictions in data by isolating variables (e.g., enzyme isoforms, substrate concentration) .
Q. What strategies resolve contradictions in tissue distribution data for this compound across rodent and non-rodent models?
Answer: Apply species-specific physiologically based pharmacokinetic (PBPK) modeling to account for differences in blood flow, tissue permeability, and protein binding. Validate models with radiolabeled tracer studies and autoradiography. Cross-reference interspecies variability in COX-2 expression patterns to contextualize findings .
Q. How can researchers design robust dose-response studies for this compound while minimizing off-target effects in inflammatory models?
Answer: Use a factorial design to test multiple doses and administration routes (e.g., oral vs. intravenous). Incorporate negative controls (e.g., COX-1/2 knockout models) and biomarker panels (PGE2, TNF-α) to differentiate target-specific effects from background noise. Predefine statistical thresholds for significance to avoid Type I errors .
Q. What ethical considerations apply when using this compound in preclinical pain management studies?
Answer: Adhere to the 3Rs framework (Replacement, Reduction, Refinement) for animal welfare. Justify sample sizes via power analysis to minimize unnecessary animal use. Disclose conflicts of interest and obtain institutional review board (IRB) approval for protocols involving human-derived tissues .
Methodological Frameworks
- Data Management: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets. Use electronic lab notebooks (ELNs) with version control to track analytical workflows .
- Literature Review: Systematically map existing studies on this compound using tools like PRISMA to identify knowledge gaps. Prioritize peer-reviewed journals over preprint repositories to ensure data reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
